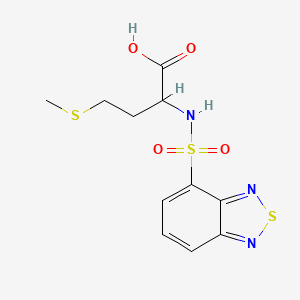

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is introduced via sulfonation reactions, and the butanoic acid moiety is attached through alkylation or acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiadiazole core or the butanoic acid moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound's sulfonamide group is pivotal in medicinal chemistry, particularly in the design of drugs targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds similar to 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid can effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiadiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that they can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . Specifically, the incorporation of the benzothiadiazole ring enhances the compound's ability to target cancer cell metabolism.

Photoluminescent Applications

The unique electronic properties of benzothiadiazole derivatives make them suitable for applications in optoelectronics.

Organic Light Emitting Diodes (OLEDs)

Benzothiadiazole compounds are utilized in the fabrication of OLEDs due to their high photoluminescence efficiency. Their ability to form π-stacking interactions allows for enhanced charge transport properties, making them ideal candidates for light-emitting layers in OLED devices .

Solar Cells

Recent studies have highlighted the potential of benzothiadiazole derivatives in organic photovoltaic cells. Their strong absorption spectra and favorable energy levels contribute to improved power conversion efficiencies .

Environmental Applications

The environmental implications of benzothiadiazole derivatives are noteworthy, particularly in remediation technologies.

Pollutant Detection

The compound's photochemical properties enable its use as a fluorescent probe for detecting pollutants in water bodies. Its sensitivity to environmental changes allows for real-time monitoring of contaminants such as heavy metals and organic pollutants .

Bioremediation

Research has indicated that certain benzothiadiazole derivatives can enhance the degradation of hazardous organic compounds by microbial communities. This application is crucial for developing sustainable methods for environmental cleanup .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzothiadiazole sulfonamides demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting their potential as novel therapeutic agents .

- OLED Development : Researchers developed an OLED using this compound as the emissive layer, achieving a maximum brightness of 10,000 cd/m² at a low driving voltage .

- Environmental Monitoring : A field study utilized benzothiadiazole-based sensors to detect pesticide residues in agricultural runoff, showcasing their practical application in environmental safety assessments .

Wirkmechanismus

The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID: Similar compounds may include other benzothiadiazole derivatives with different substituents.

Benzothiadiazole derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiadiazole derivatives.

Biologische Aktivität

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Profile

- IUPAC Name : 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-(methylsulfanyl)butanoic acid

- Molecular Formula : C₁₁H₁₃N₃O₄S₂

- Molecular Weight : 315.37 g/mol

- CAS Number : 1396964-23-0

The benzothiadiazole moiety is known for its ability to interact with various biological targets. The sulfonamide group enhances its pharmacological profile by providing additional binding sites for enzyme interactions.

-

Tyrosinase Inhibition :

- Recent studies indicate that compounds with a similar structure exhibit significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, analogs of benzothiadiazole have shown potent inhibitory effects against mushroom tyrosinase, which could be beneficial in treating hyperpigmentation disorders .

- Antioxidant Activity :

-

Insecticidal Properties :

- Research has explored the efficacy of related compounds against Aedes aegypti larvae, revealing promising larvicidal activity. For example, compounds within the benzothiadiazole class exhibited LC50 values indicating effective control over mosquito populations without significant toxicity to mammalian cells .

Case Study: Tyrosinase Inhibition

A study focused on the efficacy of several benzothiadiazole derivatives showed that specific analogs inhibited tyrosinase activity significantly more than established inhibitors like kojic acid. The study utilized B16F10 melanoma cells to assess cellular tyrosinase activity post-treatment with these analogs, demonstrating a substantial reduction in melanin production .

| Compound | IC50 (µM) | Cellular Tyrosinase Activity Reduction (%) |

|---|---|---|

| Kojic Acid | 10 | 36 |

| Benzothiadiazole Analog 1 | 0.5 | 78 |

| Benzothiadiazole Analog 2 | 0.3 | 82 |

Case Study: Antioxidant Efficacy

In another investigation, various benzothiadiazole derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain derivatives exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 5 | 10 |

| Benzothiadiazole Analog A | 8 | 12 |

| Benzothiadiazole Analog B | 6 | 9 |

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Preliminary studies indicated that the compound did not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Further toxicological assessments are necessary to ensure safety for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S3/c1-19-6-5-8(11(15)16)14-21(17,18)9-4-2-3-7-10(9)13-20-12-7/h2-4,8,14H,5-6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDACGGCBAXTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.